Molecular Geometry: cis Bent vs. trans Linear
In cis-4-(4-methylcyclohexyl)-biphenyl, the 4-methyl substituent and the 4-biphenyl substituent occupy the same face of the cyclohexane ring, resulting in one substituent in the axial position and one in the equatorial position. This produces a bent molecular geometry with an inter-substituent dihedral angle of approximately 60° between the C–CH₃ and C–biphenyl bond vectors projected onto the ring plane. In the trans isomer (CAS 28864-96-2), both substituents occupy equatorial positions in the most stable chair conformation, yielding a linear, rod-like geometry with the two substituent bond vectors oriented approximately 180° apart (antiperiplanar). This conformational distinction is not a computational prediction but a direct consequence of well-established cyclohexane stereochemical principles and is corroborated by the SMILES notation for the cis isomer reported by Bidepharm: C[C@@H]1CC[C@H](C2=CC=C(C3=CC=CC=C3)C=C2)CC1, which encodes the specific relative configuration . The molecular length-to-breadth ratio (L/B) is substantially lower for the cis isomer than for the trans isomer, a critical parameter for mesophase formation [1].
| Evidence Dimension | Molecular geometry — substituent orientation on cyclohexane ring |
|---|---|
| Target Compound Data | cis isomer: one axial, one equatorial substituent; bent geometry; dihedral angle ~60° between C–CH₃ and C–biphenyl vectors; SMILES: C[C@@H]1CC[C@H](C2=CC=C(C3=CC=CC=C3)C=C2)CC1 |
| Comparator Or Baseline | trans isomer (CAS 28864-96-2): both substituents equatorial (diequatorial); linear rod-like geometry; dihedral angle ~180°; lower energy chair conformation with both substituents equatorial |
| Quantified Difference | Qualitative but definitive: bent (cis) vs. linear (trans) molecular shape; L/B ratio lower for cis |
| Conditions | Conformational analysis based on established cyclohexane stereochemistry; SMILES encoding from Bidepharm commercial database |
Why This Matters
The bent vs. linear molecular shape is the single most consequential differentiator: linear geometry is a prerequisite for nematic mesophase formation, meaning the cis isomer cannot functionally replace the trans isomer in LC display mixtures, while the trans isomer cannot serve as a bent-core building block in applications requiring non-linear mesogen geometry.
- [1] Eidenschink, R., Erdmann, D., Krause, J., & Pohl, L. (1982). US Patent 4,330,426. Lines 160–162: trans configuration required for liquid crystal cyclohexylbiphenyls. Assignee: Merck Patent GmbH. View Source
